Cas no 96949-50-7 (Benzenamine, 2,4,6-trichloro-3-methoxy-)

Benzenamine, 2,4,6-trichloro-3-methoxy- 化学的及び物理的性質
名前と識別子
-
- Benzenamine, 2,4,6-trichloro-3-methoxy-
- 2,4,6-Trichloro-3-methoxyaniline
- 96949-50-7
-
- インチ: InChI=1S/C7H6Cl3NO/c1-12-7-4(9)2-3(8)6(11)5(7)10/h2H,11H2,1H3
- InChIKey: HYRLMRIJGIOSQV-UHFFFAOYSA-N
計算された属性
- 精确分子量: 224.951497Da
- 同位素质量: 224.951497Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 158
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.3Ų
- XLogP3: 3.1
Benzenamine, 2,4,6-trichloro-3-methoxy- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1610047-1g |
2,4,6-Trichloro-3-methoxyaniline |
96949-50-7 | 98% | 1g |
¥5478.00 | 2024-04-23 |
Benzenamine, 2,4,6-trichloro-3-methoxy- 関連文献
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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9. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
Benzenamine, 2,4,6-trichloro-3-methoxy-に関する追加情報
Benzenamine, 2,4,6-Trichloro-3-Methoxy
Benzenamine, 2,4,6-Trichloro-3-Methoxy (CAS No. 96949-50-7) is a highly specialized organic compound with significant applications in various industries. This compound is characterized by its unique structure, which includes a benzene ring substituted with three chlorine atoms at positions 2, 4, and 6, and a methoxy group at position 3. The combination of these substituents imparts distinctive chemical and physical properties to the molecule.
The synthesis of Benzenamine, 2,4,6-Trichloro-3-Methoxy involves a series of carefully controlled reactions. Recent advancements in synthetic chemistry have enabled the production of this compound with high purity and efficiency. Researchers have explored various methodologies to optimize the synthesis process, including the use of transition metal catalysts and novel reaction conditions. These innovations have not only improved the yield but also reduced the environmental footprint of the manufacturing process.
One of the most notable applications of Benzenamine, 2,4,6-Trichloro-3-Methoxy is in the pharmaceutical industry. This compound serves as an intermediate in the synthesis of several bioactive molecules. For instance, it has been utilized in the development of antiviral agents and anticancer drugs. Recent studies have highlighted its potential as a lead compound for designing drugs targeting specific cellular pathways.
In addition to its pharmaceutical applications, Benzenamine, 2,4,6-Trichloro-3-Methoxy finds use in agrochemicals and materials science. Its ability to act as a precursor for more complex molecules makes it invaluable in these fields. For example, it has been employed in the synthesis of herbicides and fungicides with enhanced efficacy and reduced toxicity.
The environmental impact of Benzenamine, 2,4,6-Trichloro-3-Methoxy has also been a subject of recent research. Studies have focused on understanding its biodegradation pathways and assessing its potential risks to aquatic and terrestrial ecosystems. These investigations are crucial for ensuring the sustainable use of this compound in industrial processes.
From a chemical standpoint, Benzenamine, 2,4,6-Trichloro-3-Methoxy exhibits interesting reactivity due to the electron-withdrawing effects of the chlorine atoms and the electron-donating methoxy group. This interplay between substituents influences its participation in various chemical reactions. Recent research has explored its role in nucleophilic aromatic substitution reactions and its ability to act as a directing group in further functionalization.
The structural elucidation of Benzenamine, 2,4,6-Trichloro-3-Methoxy has been facilitated by advanced analytical techniques such as NMR spectroscopy and mass spectrometry. These methods provide detailed insights into its molecular structure and confirm its identity with high precision.
In conclusion, Benzenamine
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